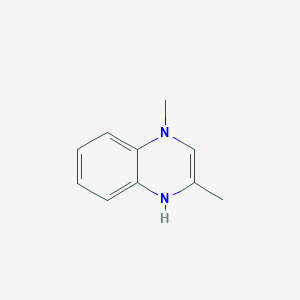
1,3-Dimethyl-1,4-dihydroquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-1,4-dihydroquinoxaline is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is characterized by a bicyclic structure consisting of a benzene ring fused with a pyrazine ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-1,4-dihydroquinoxaline can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic or basic conditions. The reaction typically proceeds as follows:
Condensation Reaction: o-Phenylenediamine reacts with a 1,2-dicarbonyl compound (such as glyoxal or diketones) in the presence of an acid catalyst (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide) to form the quinoxaline ring system.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
1,3-Dimethyl-1,4-dihydroquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-diones.
Reduction: Reduction reactions can convert it to tetrahydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinoxaline-2,3-diones.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Various substituted quinoxalines depending on the reagents used.
科学研究应用
1,3-Dimethyl-1,4-dihydroquinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Quinoxaline derivatives have shown potential as antimicrobial, antiviral, and anticancer agents.
Industry: It is utilized in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of 1,3-dimethyl-1,4-dihydroquinoxaline depends on its specific application. In medicinal chemistry, for example, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved can vary, but often include interactions with nucleic acids, proteins, and other biomolecules.
相似化合物的比较
Similar Compounds
Quinoxaline: The parent compound of the quinoxaline family, lacking the methyl groups.
1,2,3,4-Tetrahydroquinoxaline: A reduced form of quinoxaline with additional hydrogen atoms.
Quinoxaline-2,3-diones: Oxidized derivatives of quinoxaline.
Uniqueness
1,3-Dimethyl-1,4-dihydroquinoxaline is unique due to the presence of two methyl groups at the 1 and 3 positions, which can influence its chemical reactivity and biological activity. These methyl groups can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from other quinoxaline derivatives.
属性
分子式 |
C10H12N2 |
|---|---|
分子量 |
160.22 g/mol |
IUPAC 名称 |
2,4-dimethyl-1H-quinoxaline |
InChI |
InChI=1S/C10H12N2/c1-8-7-12(2)10-6-4-3-5-9(10)11-8/h3-7,11H,1-2H3 |
InChI 键 |
HKWWXMXSTZEXMG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(C2=CC=CC=C2N1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


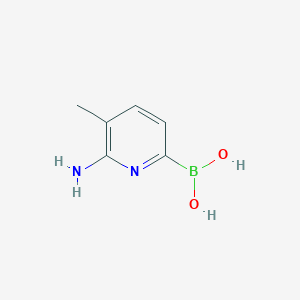
![9-Methylspiro[4.4]non-6-en-1-one](/img/structure/B11921403.png)
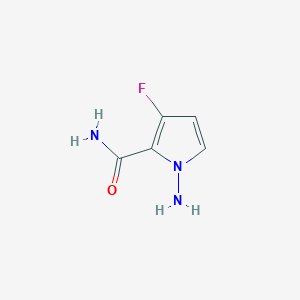
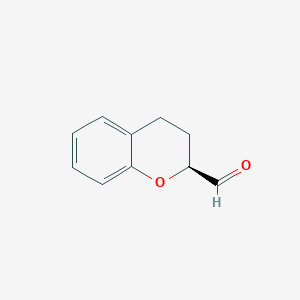


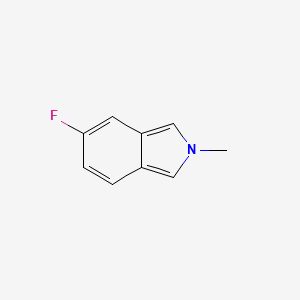

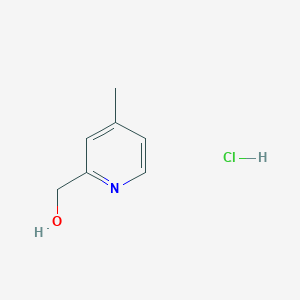
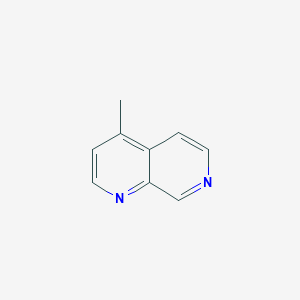
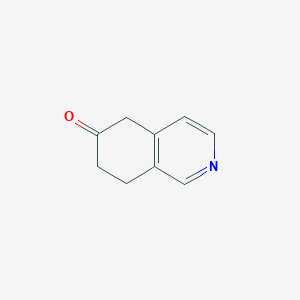

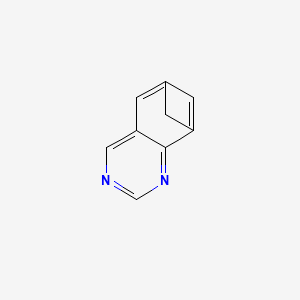
![Furo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B11921488.png)
